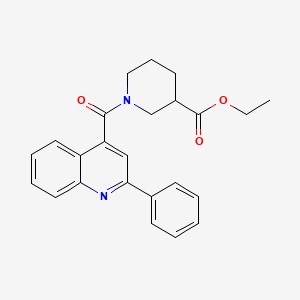

Ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-3-carboxylate

Descripción

El 1-(2-Fenilquinolin-4-carbonil)piperidin-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de los derivados de quinolina. Este compuesto se caracteriza por su estructura única, que incluye un sistema de anillo de quinolina fusionado con un anillo de piperidina y un grupo éster etílico.

Propiedades

Fórmula molecular |

C24H24N2O3 |

|---|---|

Peso molecular |

388.5 g/mol |

Nombre IUPAC |

ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C24H24N2O3/c1-2-29-24(28)18-11-8-14-26(16-18)23(27)20-15-22(17-9-4-3-5-10-17)25-21-13-7-6-12-19(20)21/h3-7,9-10,12-13,15,18H,2,8,11,14,16H2,1H3 |

Clave InChI |

CFFXEJKBQKFPQA-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del 1-(2-Fenilquinolin-4-carbonil)piperidin-3-carboxilato de etilo implica varios pasos. Un método común es la síntesis de Friedländer, que implica la condensación de derivados de anilina con compuestos carbonílicos. La reacción generalmente requiere condiciones ácidas o básicas y puede ser catalizada por varios agentes como ácidos de Lewis o catalizadores metálicos . Otro método implica el uso de la síntesis asistida por microondas, que puede reducir significativamente los tiempos de reacción y mejorar los rendimientos . Los métodos de producción industrial pueden implicar reacciones por lotes a gran escala utilizando condiciones optimizadas para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

El 1-(2-Fenilquinolin-4-carbonil)piperidin-3-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de N-óxidos de quinolina.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que da como resultado la formación de derivados de quinolina reducidos.

Aplicaciones Científicas De Investigación

Biología: Este compuesto ha demostrado potencial como molécula bioactiva con aplicaciones en el descubrimiento y desarrollo de fármacos.

Industria: El compuesto puede utilizarse en la producción de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del 1-(2-Fenilquinolin-4-carbonil)piperidin-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. Se sabe que los derivados de quinolina interactúan con el ADN, las enzimas y los receptores, lo que lleva a diversos efectos biológicos. Por ejemplo, pueden inhibir la actividad de las enzimas implicadas en la replicación y reparación del ADN, lo que lleva a la muerte celular en las células cancerosas . Además, pueden modular la actividad de los receptores implicados en las vías inflamatorias, proporcionando efectos antiinflamatorios .

Comparación Con Compuestos Similares

El 1-(2-Fenilquinolin-4-carbonil)piperidin-3-carboxilato de etilo se puede comparar con otros derivados de quinolina, como:

1-[(2-Fenoxi-3-piridinil)carbonil]-4-piperidincarboxilato de etilo: Este compuesto tiene una estructura similar, pero contiene un anillo de piridina en lugar de un anillo de quinolina.

Quinolina-3-carboxilatos: Estos compuestos tienen un grupo carboxilato en la posición 3 del anillo de quinolina y se han estudiado por sus propiedades antibacterianas.

Derivados de indol: Aunque estructuralmente diferentes, los derivados de indol comparten algunas actividades biológicas con los derivados de quinolina y también se utilizan en química medicinal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.